molecular formula C11H13N3S B7481387 4-Piperidin-1-ylthieno[3,2-d]pyrimidine

4-Piperidin-1-ylthieno[3,2-d]pyrimidine

Cat. No.: B7481387
M. Wt: 219.31 g/mol
InChI Key: VDKVQDPVFUEUFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidin-1-ylthieno[3,2-d]pyrimidine is a privileged scaffold in medicinal chemistry, serving as a key synthetic intermediate and core structure in the development of novel therapeutic agents. Its primary research value lies in its role as a bioisosteric replacement for quinoline and other classic heterocycles, which can optimize the properties of lead compounds. Recent studies have extensively explored this chemotype in antimalarial drug discovery, where analogous compounds potently inhibit Plasmodium falciparum Choline Kinase (PfCK), a promising target in host-directed therapy for malaria . This mechanism disrupts the parasite's acquisition of choline, a precursor essential for phospholipid synthesis, thereby blocking its development . Furthermore, the piperidine-substituted thieno[3,2-d]pyrimidine core is a fundamental building block in virology research, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against wild-type and drug-resistant strains of HIV-1 . The structural motif is also highly relevant in neuroscience research, as closely related analogs have been investigated as positive allosteric modulators (PAMs) for CNS targets like the muscarinic acetylcholine receptor subtype 4 (M4) . For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

4-piperidin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-2-5-14(6-3-1)11-10-9(4-7-15-10)12-8-13-11/h4,7-8H,1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKVQDPVFUEUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis and Functionalization

The thieno[3,2-d]pyrimidine core is typically synthesized via cyclization of 3-aminothiophene-2-carboxamide derivatives. For 4-piperidin-1-yl substitution, a chlorine atom at the 4-position serves as a leaving group for subsequent SNAr reactions. In a representative procedure, 4-chlorothieno[3,2-d]pyrimidine is reacted with piperidine in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving 85% yield. The reaction proceeds via a two-step mechanism:

  • Deprotonation of Piperidine : A strong base (e.g., potassium carbonate) deprotonates piperidine, enhancing nucleophilicity.

  • Displacement of Chloride : The piperidine nitrogen attacks the electron-deficient C4 position, facilitated by the electron-withdrawing nature of the pyrimidine ring.

Optimization Insights :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates by stabilizing the transition state.

  • Temperature : Elevated temperatures (80–100°C) reduce reaction times but may increase side products.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance yields in biphasic systems.

Reductive Amination Strategies

Step 1: Protection of 4-Piperidone

4-Piperidone hydrochloride is treated with di-tert-butyl dicarbonate (Boc2O) in aqueous acetone with sodium bicarbonate, yielding N-Boc-4-piperidone (91% yield).

Reaction Conditions :

  • Solvent : 50% aqueous acetone

  • Base : Sodium bicarbonate

  • Temperature : Room temperature (24 hours)

Step 2: Reductive Amination

N-Boc-4-piperidone undergoes reductive amination using sodium borohydride and titanium tetraisopropoxide in ethanol-ammonia solution. The reaction produces N-Boc-4-aminopiperidine in 82% yield.

Critical Parameters :

  • Reducing Agent : Sodium borohydride with Ti(OiPr)4 enables selective reduction of the ketone to an amine.

  • Workup : Acidic extraction (1N HCl) followed by neutralization ensures high purity.

Step 3: Deprotection and Coupling

The Boc group is removed with trifluoroacetic acid (TFA), and the resulting 4-aminopiperidine is coupled to the thienopyrimidine core via SNAr (78% yield).

One-Pot Cyclization and Functionalization

Thienopyrimidine Ring Formation with In-Situ Piperidine Incorporation

A novel one-pot method avoids isolation of intermediates by combining cyclization and substitution:

  • Cyclocondensation : 2-Amino-4-chlorothiophene-3-carboxylate reacts with formamidine acetate in ethanol under reflux to form 4-chlorothieno[3,2-d]pyrimidine.

  • In-Situ SNAr : Piperidine is added directly to the reaction mixture, leveraging excess base (e.g., K2CO3) to drive substitution.

Advantages :

  • Yield : 78–82% overall yield.

  • Time Efficiency : Reduces purification steps.

Limitations :

  • Requires precise stoichiometry to prevent over-alkylation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityComplexity
SNAr on Preformed CoreChloride displacement with piperidine85HighModerate
Reductive AminationBoc protection → Reduction → Coupling82ModerateHigh
One-Pot CyclizationCyclocondensation + SNAr78HighLow

Trade-offs :

  • SNAr on Preformed Core : Optimal for modular derivatization but requires pre-synthesized chloride intermediates.

  • Reductive Amination : Suitable for gram-scale synthesis but involves multiple protection/deprotection steps.

  • One-Pot Method : Cost-effective for industrial applications but less flexible for structural variations.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Patents emphasize solvent recovery (e.g., toluene, ethyl acetate) and catalyst reuse (e.g., titanium tetraisopropoxide) to reduce costs. For instance, titanium residues are removed via aqueous washes, enabling >90% recovery.

Purification Techniques

  • Recrystallization : Ethyl acetate/methanol (2:1) achieves >98% purity for final products.

  • Chromatography : Reserved for research-scale synthesis due to cost inefficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidin-1-ylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thieno[3,2-d]pyrimidine core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of 4-Piperidin-1-ylthieno[3,2-d]pyrimidine can be categorized into several key areas:

1. Medicinal Chemistry

  • Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent, showing activity against various pathogens. Its derivatives have demonstrated significant biological activities, including antiplasmodial properties against Plasmodium falciparum, the causative agent of malaria .
  • Anticancer Properties : Research has indicated that this compound may serve as a therapeutic agent in cancer treatment. For instance, compounds derived from the thieno[3,2-d]pyrimidine scaffold have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
  • Inhibition of Key Enzymes : The compound is known to inhibit specific protein kinases and enzymes critical for pathogen survival and replication, making it a candidate for treating infectious diseases such as malaria and HIV .

2. Organic Synthesis

  • Building Block for Complex Molecules : In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. It is utilized in palladium-catalyzed cross-coupling reactions to modify its structure and enhance biological activity .

3. Material Science

  • Catalyst Development : The compound is also explored for its potential use in developing new materials and as a catalyst in various chemical reactions .

Antiplasmodial Activity

A study focused on the synthesis of new thieno[3,2-d]pyrimidine derivatives demonstrated that certain compounds exhibited enhanced antiplasmodial activity against P. falciparum. Specifically, one derivative showed improved cytotoxicity and metabolic stability compared to existing treatments . This highlights the potential for developing new antimalarial drugs based on this scaffold.

Antitumor Efficacy

Another research effort evaluated substituted thieno[3,2-d]pyrimidines as EZH2 inhibitors. One promising compound displayed remarkable antiproliferative activity against multiple cancer cell lines while maintaining low toxicity against normal cells . This suggests that modifications to the thieno[3,2-d]pyrimidine structure can lead to effective anticancer agents.

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial and anticancer agentActive against P. falciparum; inhibits tumor growth
Organic SynthesisBuilding block for complex moleculesUtilized in palladium-catalyzed reactions
Material ScienceCatalyst developmentPotential applications in new material synthesis

Mechanism of Action

The mechanism of action of 4-Piperidin-1-ylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes .

Comparison with Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core

The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituents at the 4-position. Key comparisons include:

Compound Substituent at 4-Position Biological Target IC50/Activity Key Findings Reference
4-Piperidin-1-ylthieno[3,2-d]pyrimidine Piperidin-1-yl Kinases (e.g., ALK, PI3K) Not explicitly reported Enhanced solubility and bioavailability due to piperidine
GDC-0941 Morpholin-4-yl PI3K p110α IC50 = 3 nM Orally bioavailable, advanced to clinical trials
Compound IA-11 (ALK inhibitor) 3-Phenylpyrazolo[3,4-d]pyrimidin-1-yl EML4-ALK (G1202R mutant) IC50 = 37 nM Overcomes G1202R resistance via optimized substituents
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one 4-Phenylpiperazin-1-yl Undisclosed N/A Structural complexity for diverse target engagement

Key Observations :

  • Piperidine vs. Morpholine : While GDC-0941 (morpholin-4-yl) exhibits potent PI3K inhibition, piperidine analogs may offer improved metabolic stability due to reduced oxidation susceptibility .
  • Hybrid Structures : Compounds like IA-11 (pyrazolo[3,4-d]pyrimidine hybrid) demonstrate superior activity against resistant ALK mutants compared to simpler piperidine derivatives, highlighting the role of extended π-systems in target binding .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : Piperidine derivatives (clogP ~2.5) generally exhibit lower lipophilicity than morpholine (clogP ~1.8) or aryl-substituted analogs, enhancing aqueous solubility .
  • Oral Bioavailability : GDC-0941 (morpholin-4-yl) achieves 100% oral bioavailability in preclinical models, while piperidine analogs may require structural optimization (e.g., introduction of sulfonyl groups) to improve absorption .

Q & A

Q. What are the common synthetic routes for 4-Piperidin-1-ylthieno[3,2-d]pyrimidine, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves coupling thieno[3,2-d]pyrimidine derivatives with piperidine-containing reagents. A widely used approach is the nucleophilic substitution reaction between a halogenated thieno[3,2-d]pyrimidine precursor (e.g., chloro or bromo derivatives) and piperidine under reflux in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reactivity and side-product formation.
  • Catalysts : Using potassium carbonate or triethylamine as bases to deprotonate amines and enhance nucleophilicity .
  • Solvent selection : DMF improves solubility but may require post-reaction purification via column chromatography.
  • Yield enhancement : Scaling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

Table 1: Comparison of Synthetic Methods

MethodPrecursorSolventCatalystYield (%)Reference
Nucleophilic substitution4-Chlorothieno[3,2-d]pyrimidineDMFK₂CO₃65–75
Microwave-assisted4-Bromothieno[3,2-d]pyrimidineAcetonitrileEt₃N80–85

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Structural validation relies on a combination of spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon backbone integrity. For example, the piperidinyl protons appear as multiplet signals at δ 1.5–2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 288.1234 for C₁₅H₁₈N₃S) .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement, particularly for confirming the thieno-pyrimidine fusion and piperidine orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions in biological data (e.g., varying IC₅₀ values in kinase inhibition assays) often arise from differences in assay conditions or compound purity. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase profiling) and control for pH/temperature .
  • Purity validation : Employ HPLC (≥95% purity) and LC-MS to exclude degradation products .
  • Comparative studies : Replicate experiments across multiple labs with shared compound batches .

Example : A study reporting anti-cancer activity (IC₅₀ = 2 µM) versus a conflicting result (IC₅₀ = 10 µM) may stem from variations in cell viability assays (MTT vs. ATP-based luminescence) .

Q. What strategies are effective in optimizing the structure-activity relationship (SAR) for piperidinyl-thienopyrimidine derivatives targeting enzyme inhibition?

Methodological Answer: SAR optimization involves systematic modifications to the core scaffold:

  • Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding affinity to hydrophobic enzyme pockets .
  • Thienopyrimidine modifications : Replace sulfur with selenium to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like PI3Kγ .

Case Study : Adding a 3,4-dichlorophenyl group to the piperidine ring increased selectivity for EGFR-TK inhibition by 15-fold compared to unsubstituted derivatives .

Q. How can reaction scalability challenges be addressed for industrial-grade synthesis without compromising academic research rigor?

Methodological Answer: Transitioning from lab-scale to gram-scale synthesis requires:

  • Flow chemistry : Continuous flow reactors reduce reaction times and improve heat management for exothermic steps .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to enhance sustainability .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What are the computational approaches to predict the physicochemical properties of this compound, and how do they correlate with experimental data?

Methodological Answer:

  • Lipophilicity (LogP) : Predicted via ChemAxon or ACD/Labs software. Experimental validation uses shake-flask methods (e.g., octanol-water partition) .
  • Aqueous solubility : COSMO-RS simulations guide solvent selection for recrystallization.
  • pKa estimation : DFT calculations (e.g., Gaussian 09) predict basicity of the piperidine nitrogen (experimental pKa ≈ 8.5) .

Q. How do structural deviations in thieno[3,2-d]pyrimidine analogs impact their pharmacokinetic profiles?

Methodological Answer:

  • Metabolic stability : Piperidine N-methylation reduces CYP450-mediated oxidation, improving half-life in rodent models .
  • Bioavailability : Amorphous solid dispersions (e.g., with PVP-VA64) enhance solubility by disrupting crystalline lattice energy .
  • Toxicity : Substituents at the 2-position of the thieno ring (e.g., -OCH₃) mitigate hepatotoxicity in vitro (IC₅₀ > 100 µM in HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.